

electronic structure and bonding in SO radical

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfur monoxide*

Cat. No.: *B084418*

[Get Quote](#)

An In-depth Technical Guide to the Electronic Structure and Bonding in the **Sulfur Monoxide** (SO) Radical

Introduction

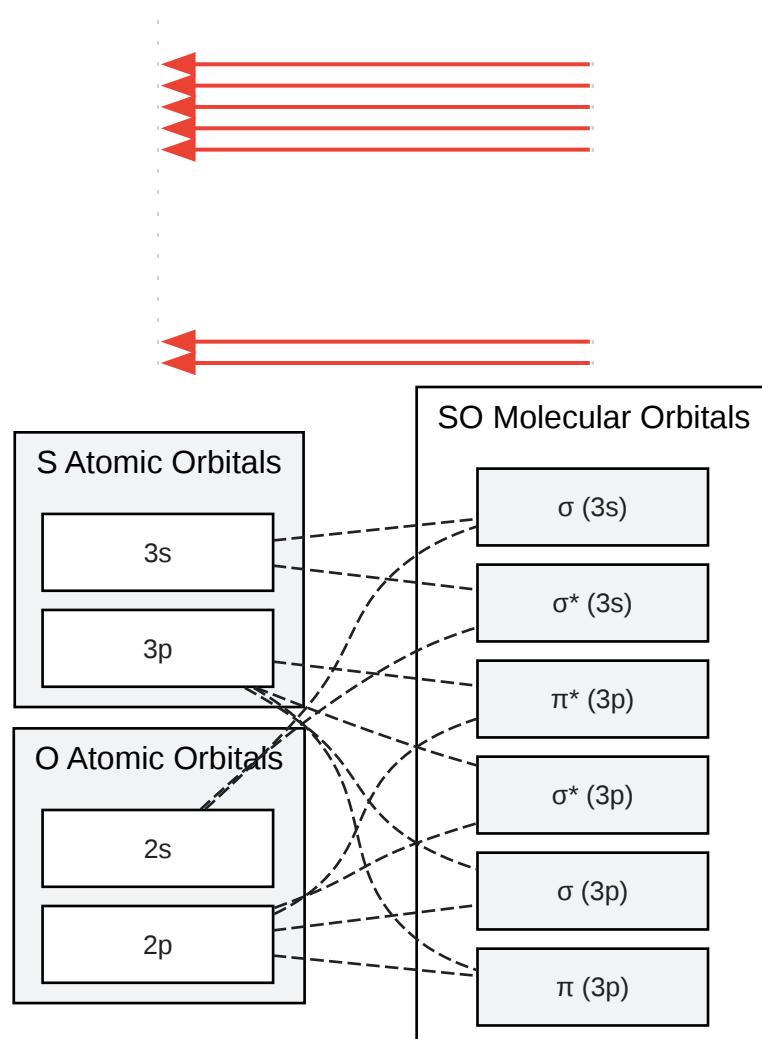
Sulfur monoxide (SO) is a diatomic radical that plays a significant role in atmospheric chemistry, astrophysics, and combustion processes.^[1] As a radical, it possesses an unpaired electron, rendering it highly reactive and transient under normal conditions.^[2] A thorough understanding of its electronic structure and bonding is crucial for elucidating its reactivity and spectroscopic signatures. This guide provides a detailed analysis of the SO radical, tailored for researchers in chemistry and drug development, summarizing its electronic configuration, bonding characteristics, and spectroscopic properties through quantitative data and visualizations.

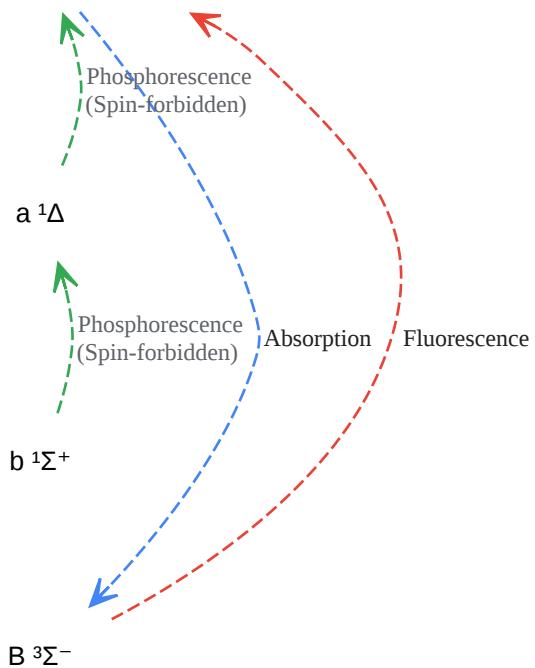
Electronic Configuration and Ground State

The **sulfur monoxide** molecule contains a total of 12 valence electrons (six from sulfur and six from oxygen). This even number of electrons might suggest a stable, closed-shell molecule; however, like its isoelectronic counterpart dioxygen (O₂), SO has a triplet ground state.^[1] This means the molecule has two unpaired electrons with parallel spins, making it paramagnetic.

The ground electronic state of the SO radical is designated by the term symbol X ³Σ⁻. The "X" indicates the ground state, the superscript "3" denotes a triplet spin multiplicity (2S+1 = 3, so the total spin S = 1), and "Σ" signifies that the total orbital angular momentum about the internuclear axis (Λ) is zero.

Molecular Orbital Theory


The bonding in SO is best described by molecular orbital (MO) theory. The atomic orbitals of sulfur (3s, 3p) and oxygen (2s, 2p) combine to form a series of sigma (σ) and pi (π) molecular orbitals. The 12 valence electrons fill these orbitals in order of increasing energy.


The simplified valence molecular orbital configuration for SO is: $(\sigma_{3s})^2 (\sigma_{3s})^2 (\sigma_{3p})^2 (\pi_{3p})^4 (\pi_{3p})^2$

The highest occupied molecular orbitals (HOMOs) are the two degenerate antibonding π^* orbitals. According to Hund's rule, the two electrons occupying these orbitals will have parallel spins and reside in separate orbitals, leading to the triplet ($^3\Sigma^-$) ground state. The presence of two electrons in antibonding orbitals reduces the bond order.

The bond order can be calculated as: Bond Order = $\frac{1}{2}$ (Number of bonding electrons - Number of antibonding electrons) Bond Order = $\frac{1}{2}$ (8 - 4) = 2

This calculated bond order of 2 corresponds to a double bond between sulfur and oxygen, which is consistent with its Lewis structure.

X $^3\Sigma^-$ (Ground State)[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfur monoxide [webbook.nist.gov]
- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- To cite this document: BenchChem. [electronic structure and bonding in SO radical]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b084418#electronic-structure-and-bonding-in-so-radical\]](https://www.benchchem.com/product/b084418#electronic-structure-and-bonding-in-so-radical)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com